molecular formula C16H18N2O3 B15081425 N-cyclopentyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide

N-cyclopentyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide

Cat. No.: B15081425
M. Wt: 286.33 g/mol
InChI Key: SXMMZIYVHISMOM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce hydroxyquinoline derivatives .

Scientific Research Applications

N-cyclopentyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

N-cyclopentyl-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide

InChI

InChI=1S/C16H18N2O3/c19-14(17-10-5-1-2-6-10)9-12-15(20)11-7-3-4-8-13(11)18-16(12)21/h3-4,7-8,10H,1-2,5-6,9H2,(H,17,19)(H2,18,20,21)

InChI Key

SXMMZIYVHISMOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CC2=C(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

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